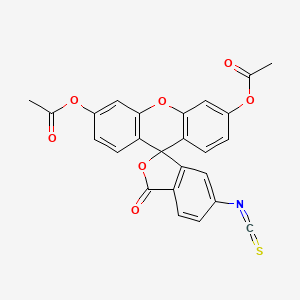

Fluorescein diacetate 6-isothiocyanate

Vue d'ensemble

Description

Fluorescein diacetate 6-isothiocyanate is a derivative of fluorescein, a synthetic organic compound used extensively in various scientific fields. This compound is characterized by the presence of an isothiocyanate group, which makes it highly reactive and useful for labeling and detection purposes in biological and chemical research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Fluorescein diacetate 6-isothiocyanate is synthesized through a reaction involving fluorescein and an isothiocyanate reagent. The process typically involves the following steps:

Formation of Fluorescein Diacetate: Fluorescein is first reacted with acetic anhydride to form fluorescein diacetate.

Introduction of Isothiocyanate Group: The fluorescein diacetate is then reacted with thiophosgene or another isothiocyanate reagent under controlled conditions to introduce the isothiocyanate group at the 6th position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality .

Analyse Des Réactions Chimiques

Types of Reactions

Fluorescein diacetate 6-isothiocyanate undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can react with amines to form thiourea derivatives.

Hydrolysis: The diacetate groups can be hydrolyzed to yield fluorescein.

Common Reagents and Conditions

Amines: Used in substitution reactions to form thiourea derivatives.

Water or Aqueous Buffers: Used in hydrolysis reactions to convert diacetate groups to fluorescein.

Major Products Formed

Thiourea Derivatives: Formed from substitution reactions with amines.

Fluorescein: Formed from hydrolysis of diacetate groups.

Applications De Recherche Scientifique

Key Applications

-

Cell Viability Assays

- FITC-DA is primarily used to assess cell viability. It penetrates live cells and is hydrolyzed by intracellular esterases to produce fluorescein, which emits bright green fluorescence. Non-viable cells do not exhibit fluorescence, allowing researchers to distinguish between live and dead cells effectively .

- Apoptosis Studies

- Protein Labeling

- Cellular Imaging

- Drug Testing

-

Detection of Apoptosis in Cancer Cells

- A study demonstrated the use of FITC-DA to assess apoptosis in cancer cell lines treated with chemotherapeutic agents. The results indicated a significant increase in fluorescence intensity corresponding to the number of viable cells post-treatment, confirming the compound's utility in evaluating drug efficacy .

-

Protein Interaction Studies

- In a proteomics study, researchers utilized FITC-DA to label specific proteins within a cellular context, allowing them to track protein interactions via fluorescence microscopy. This approach provided valuable insights into the dynamics of protein complexes involved in signal transduction pathways .

- Assessment of Drug-Induced Cytotoxicity

Mécanisme D'action

The mechanism of action of fluorescein diacetate 6-isothiocyanate involves its ability to react with amine groups in proteins and other biomolecules. The isothiocyanate group forms a stable thiourea linkage with amines, allowing the compound to label and track these molecules. The fluorescent properties of fluorescein enable visualization and quantification of labeled molecules in various assays .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fluorescein Isothiocyanate: Another derivative of fluorescein with similar labeling properties but without the diacetate groups.

Oregon Green 488: A fluorescent dye with similar applications but different spectral properties.

Uniqueness

Fluorescein diacetate 6-isothiocyanate is unique due to its dual functionality: the diacetate groups provide additional sites for hydrolysis, while the isothiocyanate group allows for stable labeling of biomolecules. This combination makes it highly versatile for various research applications .

Activité Biologique

Fluorescein diacetate 6-isothiocyanate (FDA-ITC) is a derivative of fluorescein that has garnered attention in biological research due to its unique properties as a fluorescent probe. It is primarily utilized for assessing cell viability, monitoring enzymatic activities, and as a marker in various biological assays. This article delves into the biological activity of FDA-ITC, highlighting its applications, mechanisms of action, and relevant research findings.

FDA-ITC is synthesized through the reaction of fluorescein isothiocyanate with diacetate. This modification enhances its cell permeability and fluorescence characteristics, making it suitable for various biological applications. The compound is hydrolyzed by intracellular esterases, resulting in the release of fluorescein, which emits fluorescence upon excitation. This property allows for real-time monitoring of cellular processes.

| Property | Description |

|---|---|

| Molecular Weight | 435.47 g/mol |

| Solubility | Soluble in dimethyl sulfoxide (DMSO) |

| Excitation Wavelength | 490 nm |

| Emission Wavelength | 520 nm |

Cell Viability Assays

FDA-ITC is widely used in cell viability assays due to its ability to distinguish between live and dead cells. The compound enters live cells where it is converted into fluorescein by intracellular esterases, leading to fluorescence that can be quantified.

Case Study: Comparison with MTT Assay

A study compared the FDA assay with the MTT assay for measuring cell viability in response to oxidative stress. The results indicated that FDA-ITC provided a more rapid response compared to MTT, particularly under conditions of high oxidative stress where FDA showed superior sensitivity .

Enzyme Activity Monitoring

FDA-ITC has been utilized to monitor the activity of various enzymes, particularly those involved in drug metabolism such as carboxylesterases and glutathione S-transferases (GSTs). Its specificity towards GSTP1 has been highlighted as a potential biomarker for cancer detection.

Research Findings: GSTP1 Activity

Research demonstrated that FDA-ITC is selectively activated by GSTP1 among other cytosolic GSTs in cancerous cells. This selectivity allows for targeted visualization and potential therapeutic applications in cancer treatment .

Fluorescence Activation in Different Cell Lines

A comparative study was conducted across various cancer cell lines to assess the activation of FDA-ITC by GSTP1. The findings indicated that cancer cells expressing high levels of GSTP1 exhibited significantly increased fluorescence upon treatment with FDA-ITC, suggesting its utility as a diagnostic tool .

Table 2: Fluorescence Activation by Cell Line

| Cell Line | GSTP1 Expression Level | Fluorescence Intensity (AU) |

|---|---|---|

| MCF7 | High | 1500 |

| HeLa | Moderate | 800 |

| NIH3T3 | Low | 200 |

Limitations and Considerations

While FDA-ITC serves as an effective probe for various applications, it is essential to consider its limitations. The specificity of FDA-ITC for certain enzymes must be rigorously evaluated in complex biological systems to avoid misinterpretation of results. Recent studies have raised concerns about its use in studying human carboxylesterase due to overlapping activities with other hydrolases .

Propriétés

IUPAC Name |

(6'-acetyloxy-6-isothiocyanato-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H15NO7S/c1-13(27)30-16-4-7-19-22(10-16)32-23-11-17(31-14(2)28)5-8-20(23)25(19)21-9-15(26-12-34)3-6-18(21)24(29)33-25/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMGWMLCTFALXEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)N=C=S)C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H15NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583614 | |

| Record name | 6-Isothiocyanato-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890090-49-0 | |

| Record name | 6-Isothiocyanato-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.